molecular formula C12H6Cl4O B1244474 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl CAS No. 245084-57-5

4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl

Cat. No.: B1244474
CAS No.: 245084-57-5
M. Wt: 308 g/mol
InChI Key: XKKCINSXSUTMIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other strong bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation processes. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, which can have different physical and chemical properties depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dichloro-4-(2,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCINSXSUTMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179261
Record name 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245084-57-5
Record name 4-Hydroxy-2′,3,5,5′-tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245084-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245084575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-2',3,5,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W641NH1HWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4'OH-CB72 impact neuronal cells at the molecular level?

A1: Research suggests that 4'OH-CB72 exposure can induce apoptosis (programmed cell death) in neurons. [] This effect was observed in neurons directly reprogrammed from fibroblasts of melon-headed whales (Peponocephala electra) exposed to the compound. Transcriptomic analysis of these neurons revealed altered gene expression patterns related to key cellular processes, including:

    Q2: Why is studying 4'OH-CB72 in the context of whale health important?

    A2: Whales, as apex predators, tend to accumulate high levels of environmental pollutants like PCBs and their metabolites, including 4'OH-CB72, within their bodies. [] This accumulation raises concerns about potential adverse health effects, particularly on the nervous system. Notably, exposure to these contaminants has been suggested as a potential factor contributing to abnormal behavior in whales, including mass stranding events. The study highlighted in this Q&A utilized a novel approach of directly reprogramming fibroblasts from stranded melon-headed whales into neurons, providing a valuable tool to investigate the neurotoxic effects of 4'OH-CB72 in this species. [] This research contributes significantly to our understanding of the risks posed by environmental pollutants to marine mammal health.

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